
6-Heptyloxy-hexan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Heptyloxy-hexan-1-OL: is an organic compound that belongs to the class of alcohols. It is characterized by a heptyloxy group attached to a hexan-1-ol backbone. This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Heptyloxy-hexan-1-OL can be achieved through several methods. One common approach involves the reaction of 1-hexanol with heptyl bromide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide at elevated temperatures. The general reaction scheme is as follows:
1-Hexanol+Heptyl BromideNaHthis compound+NaBr
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Heptyloxy-hexan-1-OL undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Hexanoic acid or hexanal.
Reduction: Hexane.
Substitution: Hexyl chloride or hexyl bromide.
Applications De Recherche Scientifique
6-Heptyloxy-hexan-1-OL has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Heptyloxy-hexan-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the heptyloxy group can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity.
Comparaison Avec Des Composés Similaires
Hexan-1-ol: A primary alcohol with a six-carbon chain.
Heptan-1-ol: A primary alcohol with a seven-carbon chain.
Octan-1-ol: A primary alcohol with an eight-carbon chain.
Comparison: 6-Heptyloxy-hexan-1-OL is unique due to the presence of both a heptyloxy group and a hexan-1-ol backbone. This dual functionality imparts distinct physicochemical properties, such as increased hydrophobicity and potential for hydrogen bonding, which are not observed in simpler alcohols like hexan-1-ol or heptan-1-ol.
Propriétés
Numéro CAS |
1005501-39-2 |
|---|---|
Formule moléculaire |
C13H28O2 |
Poids moléculaire |
216.36 g/mol |
Nom IUPAC |
6-heptoxyhexan-1-ol |
InChI |
InChI=1S/C13H28O2/c1-2-3-4-6-9-12-15-13-10-7-5-8-11-14/h14H,2-13H2,1H3 |
Clé InChI |
DHXXSRSZUAHCTJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride](/img/structure/B14032547.png)
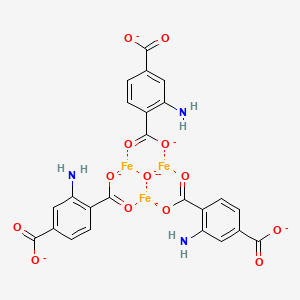


![(S)-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)methanol](/img/structure/B14032572.png)
![3-Nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B14032579.png)
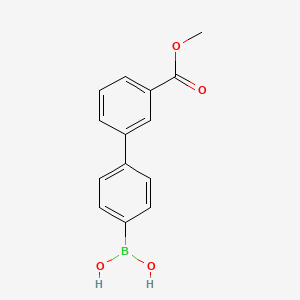
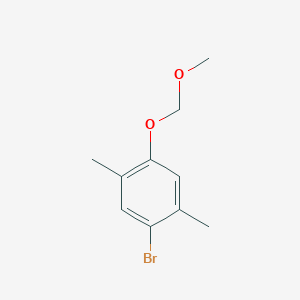
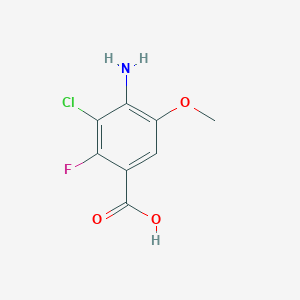
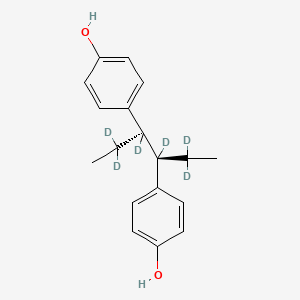

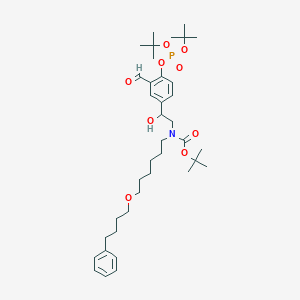
![3a,4,5,6,7,7a-Hexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14032614.png)
![((2R,3S,4S,5R)-4-(Benzoyloxy)-3-fluoro-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14032626.png)
